

FT895: A Novel Probe for Investigating Metabolic Diseases

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Compound of Interest

Compound Name: FT895

Cat. No.: B2679868

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity and type 2 diabetes, represent a significant and growing global health challenge. A key area of research in this field is the exploration of pathways that regulate energy expenditure. One such pathway involves the induction of thermogenesis in adipose tissue, a process mediated by Uncoupling Protein 1 (UCP1). **FT895** is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a key enzyme implicated in the suppression of the thermogenic program in adipocytes.^{[1][2][3][4]} By inhibiting HDAC11, **FT895** promotes UCP1 expression, leading to increased energy expenditure and conferring metabolic benefits in preclinical models.^{[1][5][6]} These properties make **FT895** a valuable research tool for investigating the molecular mechanisms underlying metabolic diseases and for the preclinical evaluation of novel therapeutic strategies targeting adipose tissue thermogenesis.

Mechanism of Action: **FT895** elicits its effects by inhibiting the demyristoylase activity of HDAC11.^{[1][5][7]} This leads to the myristoylation of the anchoring protein gravin- α , which is crucial for β -adrenergic receptor (β -AR) signaling in adipocytes.^{[1][5][7]} Interestingly, **FT895** induces UCP1 expression through a biphasic mechanism:

- **Acute Phase (5-30 minutes):** A rapid, post-transcriptional induction of UCP1 protein that is independent of Protein Kinase A (PKA) signaling.^{[1][2]}

- Delayed Phase (starting at 60 minutes): A sustained induction of UCP1 that is dependent on new Ucp1 mRNA synthesis and requires PKA activity.[1][2]

A critical feature of **FT895** is its ability to circumvent catecholamine resistance, a state of reduced β -AR signaling often observed in metabolic diseases.[1][2] This suggests that direct inhibition of HDAC11 can activate thermogenesis even when upstream β -AR signaling is impaired.

Data Presentation

The following tables summarize the quantitative effects of **FT895** on key metabolic parameters as reported in preclinical studies.

Table 1: Effect of **FT895** on UCP1 Protein Expression in Adipocytes

Cell Type/Tissue	Treatment	Fold Change in UCP1 Protein (vs. Control)	Reference
3T3-L1 Adipocytes	FT895 (1 hour)	Robust Induction	[8]
3T3-L1 Adipocytes	FT895 (5 minutes)	Significant Induction	[1]
3T3-L1 Adipocytes	FT895 (60 minutes)	Sustained, Strong Induction	[1]
HIB1B Adipocytes	FT895 (5 minutes - 20 hours)	Dramatic and Sustained Upregulation	[1]
Primary Human Subcutaneous Adipocytes	FT895 (5 and 60 minutes)	Rapid Induction	[1]
Human Visceral Adipose Tissue (ex vivo)	FT895 (1 hour)	Significant Induction	[9]

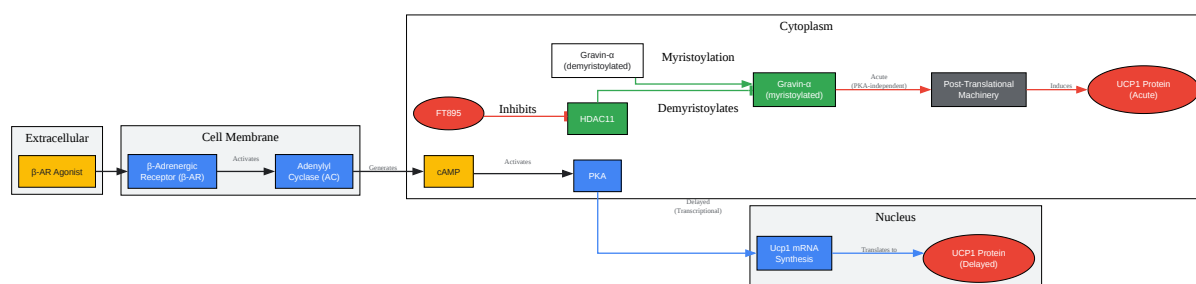
Table 2: Effect of **FT895** on Ucp1 mRNA Expression in Adipocytes

Cell Type	Treatment Duration	Fold Change in Ucp1 mRNA (vs. Control)	Reference
3T3-L1 Adipocytes	60 minutes	Significant Increase	[2] [7]
Human Subcutaneous Adipocytes	60 minutes	Significant Increase	[2] [7]

Table 3: In Vivo Effects of **FT895** in a Mouse Model of Catecholamine Resistance

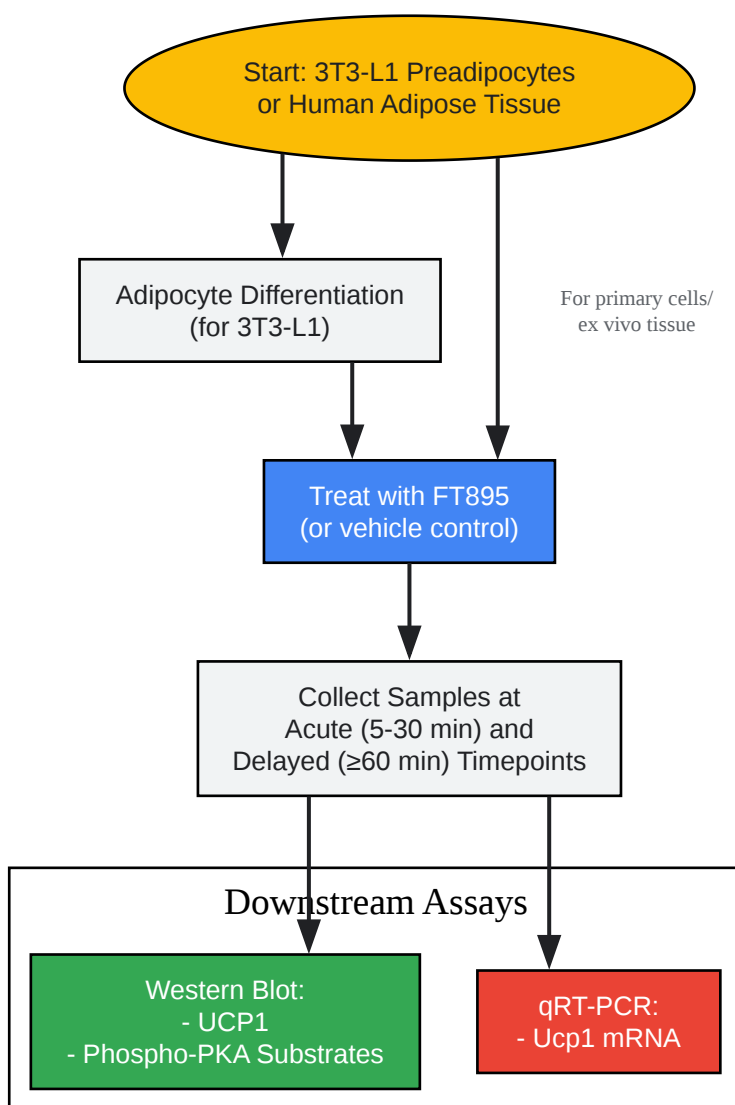
Tissue	Pre-treatment	Treatment	Effect on UCP1 Protein	Effect on PKA Signaling	Reference
Epididymal White Adipose Tissue (eWAT)	CL-316,243 (12 hours)	FT895 (1 hour)	Increased	Increased	[8]
Interscapular Brown Adipose Tissue (BAT)	CL-316,243 (12 hours)	FT895 (1 hour)	Increased	Increased	[8]

Signaling and Experimental Workflow Diagrams



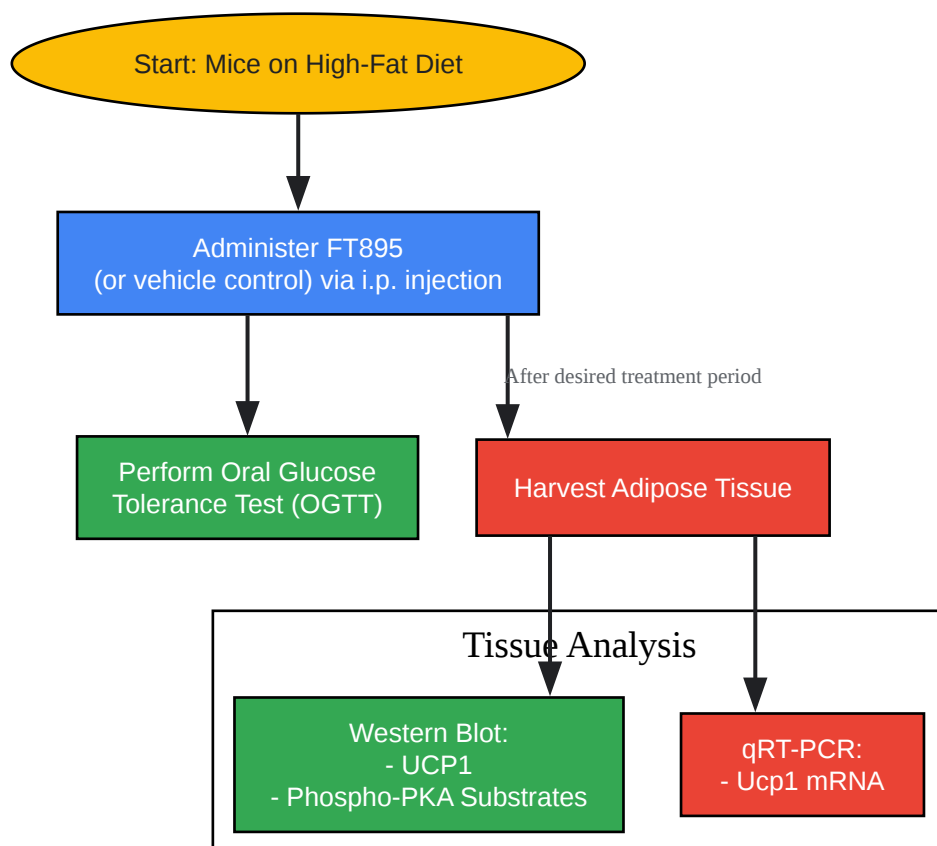
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Caption: **FT895** signaling pathway in adipocytes.



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Caption: In vitro experimental workflow.



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